2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of imidazole, pyrrolo, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the imidazole and benzodiazole precursors. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The imidazole ring can be further functionalized through various substitution reactions to introduce the sulfonyl group.
The pyrrolo[3,4-c]pyrrol moiety can be synthesized via a [3+2] cycloaddition reaction of benzimidates and azirines, which provides multisubstituted imidazoles in good yields under mild reaction conditions . The final step involves the coupling of the imidazole and pyrrolo[3,4-c]pyrrol intermediates with the benzodiazole moiety through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yields and purity. This could include the use of microwave-assisted synthesis, which has been shown to be efficient for the preparation of imidazoles . Additionally, the use of recyclable catalysts and solvent-free conditions could be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The hydrogen atoms on the imidazole and benzodiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the sulfonyl group can produce thiol derivatives.
Scientific Research Applications
2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme mechanisms due to its unique structure.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism of action of 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, thereby inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds with similar imidazole rings, such as histidine and its analogs.
Benzodiazole derivatives: Compounds like benzimidazole and its derivatives, which are known for their biological activity.
Pyrrolo[3,4-c]pyrrol derivatives: Compounds with similar pyrrolo structures, used in various chemical and biological applications.
Uniqueness
The uniqueness of 2-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole lies in its combination of three distinct heterocyclic moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C17H20N6O2S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[5-(1H-imidazol-5-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methylbenzimidazole |
InChI |
InChI=1S/C17H20N6O2S/c1-21-15-5-3-2-4-14(15)20-17(21)22-7-12-9-23(10-13(12)8-22)26(24,25)16-6-18-11-19-16/h2-6,11-13H,7-10H2,1H3,(H,18,19) |
InChI Key |
REKPPXOGTCTJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)C5=CN=CN5 |
Origin of Product |
United States |
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